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Compound of Interest

Compound Name: (S)-PF 03716556

Cat. No.: B13071501

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical findings for PF-
3758309, a potent and orally available small-molecule inhibitor of p21-activated kinase 4
(PAK4). The data presented herein summarizes its mechanism of action, in vitro and in vivo
efficacy, and its impact on key oncogenic signaling pathways.

Core Mechanism of Action

PF-3758309 is a pyrrolopyrazole compound that acts as a reversible and ATP-competitive
inhibitor of PAK4.[1] Through high-throughput screening and structure-based design, it was
identified as a potent inhibitor with a high affinity for the ATP binding site of the PAK4 catalytic
domain.[2][3] Crystallographic studies of the PF-3758309/PAK4 complex have elucidated the
molecular interactions responsible for its potency and kinase selectivity.[2][4] The inhibitor
makes multiple hydrogen-bond interactions with the hinge region of the kinase and a critical
hydrogen bond with a conserved water molecule.[2]

Biochemical and Cellular Potency

PF-3758309 demonstrates low nanomolar potency against PAK4 in various biochemical and
cellular assays. It also shows activity against other PAK isoforms, making it a pan-PAK inhibitor.
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Parameter Value Assay Reference

Biochemical Activity

Isothermal
Kd (PAK4) 2.7nM _ [11[2]
Calorimetry

Surface Plasmon

Kd (PAK4) 4.5nM [2]

Resonance
) Kinase Assay (ATP-

Ki (PAK4) 18.7 £ 6.6 nM N [1][2]
competitive)

Ki (PAK1) 13.7+1.8nM Kinase Assay [2]

Ki (PAK5) 18.1+5.1 nM Kinase Assay [2]

Ki (PAKG) 17.1+5.3nM Kinase Assay [2]

IC50 (PAK2) 190 nM Kinase Assay [2]

IC50 (PAK3) 99 nM Kinase Assay [2]

Cellular Activity

Cellular Assay
1.3+0.5nM (inducible PAK4 [2]

expression)

IC50 (pGEF-H1
inhibition)

IC50 (Anchorage-

independent growth, 0.24 £ 0.09 nM Soft Agar Assay [2]
HCT116)
IC50 (Anchorage- Soft Agar Assay
independent growth, 4.7 +£3.0nM (panel of 20 tumor cell  [2]
panel average) lines)
IC50 (Cellular o

20 nM Cell Viability Assay [2]

proliferation, A549)

IC50 (Anchorage-
independent growth, 27 nM Soft Agar Assay [2]
A549)
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IC50 (Neuroblastoma o
) 1.846 uM - 14.02 uM Cell Viability Assay [7]
cell lines)

o In vivo xenograft
Plasma EC50 (in vivo) 0.4 nM N [2]
model (most sensitive)

In Vivo Antitumor Efficacy

Oral administration of PF-3758309 has demonstrated significant, dose-dependent tumor
growth inhibition in a variety of human tumor xenograft models.[2]

] Tumor Growth
Tumor Model Dosing o Reference
Inhibition (TGI)

>70% (statistically
HCT116 (Colon) 7.5 - 30 mg/kg BID o [2]
significant)

>70% (statistically

A549 (Lung) 7.5 - 30 mg/kg BID significant) [2]
M24met (Melanoma) 15-20 mg/kg PO >70% [6]
Colo205 (Colon) 15-20 mg/kg PO >70% [6]
MDAMB231 (Breast) 15-20 mg/kg PO >70% [6]
HCT-116 Xenograft 7.5, 15, and 20 mg/kg 64%, 79%, and 97% [8]
ATL Xenograft 12 mg/kg daily 87% [9]

Signaling Pathways Modulated by PF-3758309

PF-3758309 has been shown to modulate several signaling pathways downstream of PAK4,
consistent with its proposed mechanism of action. These pathways are critical for cell
proliferation, survival, and cytoskeletal organization.[2] Tumor proteomic studies have
confirmed the dose-dependent modulation of pathways involving Raf (MEK, EIk1, cMyc) and
Akt (Akt, BAD, PKA).[2] Additionally, global high-content cellular analysis has identified
unexpected links to other pathways, such as p53.[2][4] In some contexts, PF-3758309 has also
been shown to down-regulate the NF-kB signaling pathway.[5][10]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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